

Application Notes and Protocols: Intraperitoneal Injection of TRC051384 Hydrochloride

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Compound of Interest

Compound Name: TRC051384 hydrochloride

Cat. No.: B1681365

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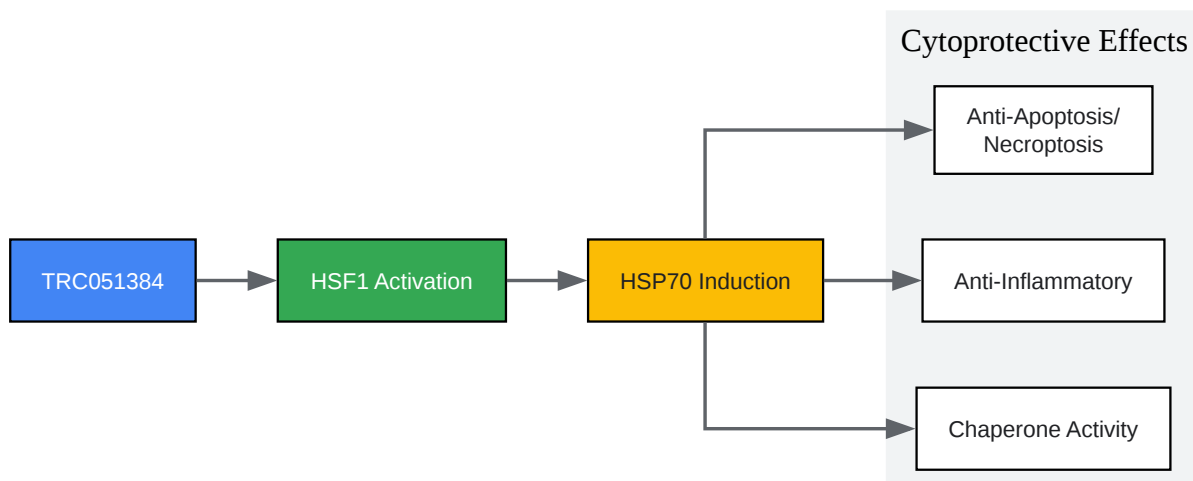
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Introduction

TRC051384 is a potent, small-molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress response, protein folding, and anti-apoptotic pathways.[1][2][3] By activating Heat Shock Factor 1 (HSF1), TRC051384 initiates the transcription of HSP70, leading to elevated chaperone and anti-inflammatory activity.[3][4] Preclinical research has demonstrated its neuroprotective efficacy in models of ischemic stroke and its cytoprotective effects in intervertebral disc degeneration (IVDD).[4][5] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of **TRC051384 hydrochloride** for in vivo experimental studies.

Mechanism of Action

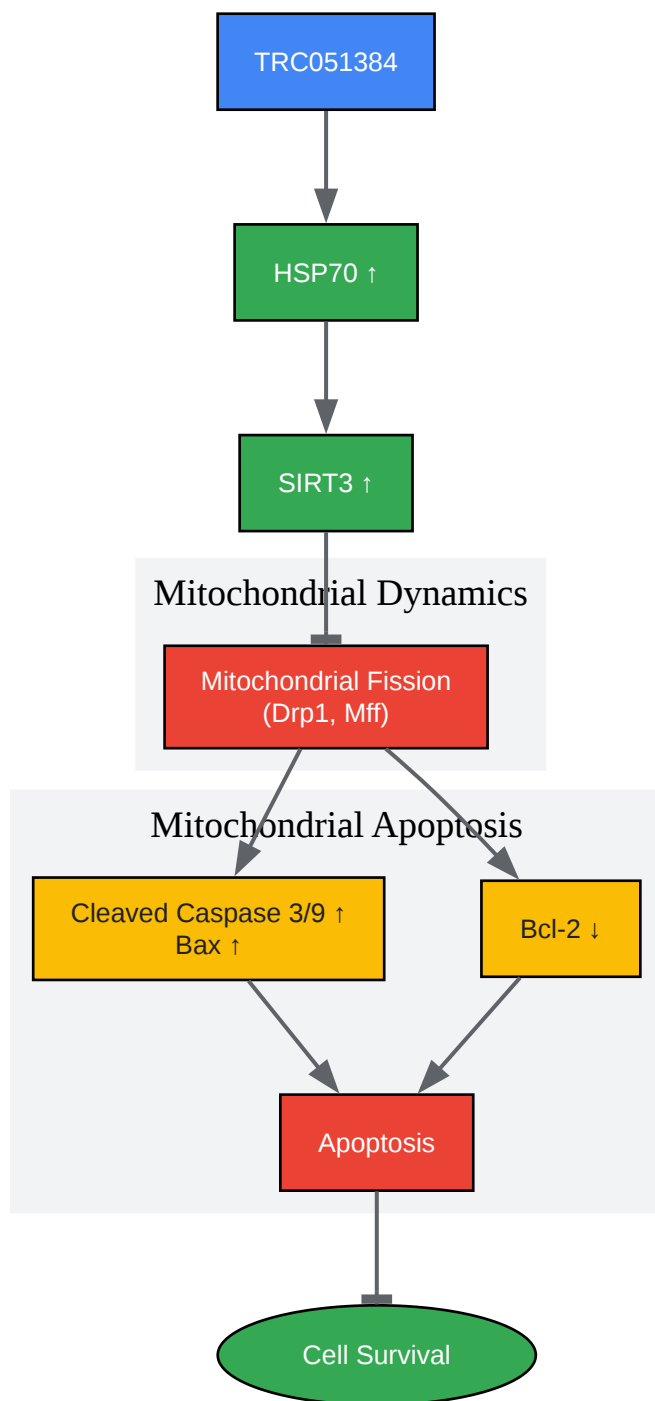
The primary mechanism of TRC051384 involves the robust induction of HSP70. This is achieved through the activation of HSF1, the master transcriptional regulator of the heat shock response.[4] The subsequent upregulation of HSP70 provides cytoprotection through several downstream pathways: it enhances the proper folding of proteins, prevents protein aggregation, inhibits necroptosis, and exerts anti-inflammatory effects.[1][6][7]



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Figure 1: Core signaling pathway of TRC051384.

In models of intervertebral disc degeneration, TRC051384-induced HSP70 has been shown to upregulate Sirtuin 3 (SIRT3).[5] This action suppresses compression-induced mitochondrial fission, thereby inhibiting the mitochondrial apoptotic pathway and promoting the survival of nucleus pulposus cells.[5]



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Figure 2: HSP70-SIRT3 signaling in intervertebral disc cells.

Data Summary

In Vitro Efficacy

Cell Line	Treatment	Concentration	Result	Reference
Differentiated THP-1	LPS-induced TNF- α	6.25 μ M	60% inhibition	[8]
Differentiated THP-1	LPS-induced TNF- α	12.5 μ M	90% inhibition	[8]

In Vivo Efficacy

Animal Model	Disease/Condition	Dosage Regimen	Key Findings	Reference
Rat	Transient Ischemic Stroke	9 mg/kg IP (initial), then 4.5 mg/kg IP every 2h for 48h	87% reduction in penumbra recruited to infarct; 25-39% reduction in brain edema.	[4][9]
Rat	Transient Ischemic Stroke	Treatment started 4h post-ischemia	50% survival improvement by day 2; 67.3% by day 7.	[4][9]
Mouse	Lumbar Spine Instability (IVDD)	4.5 mg/kg IP	Attenuated compression-induced apoptosis of nucleus pulposus cells.	[5]
Mouse	Thrombosis	9 mg/kg IP	Delayed thrombus formation without increasing bleeding risk.	[2]

Experimental Protocols

Preparation of TRC051384 Hydrochloride for Intraperitoneal Injection

TRC051384 hydrochloride has limited solubility in aqueous solutions. A stock solution in DMSO is typically prepared first, followed by dilution in a vehicle suitable for in vivo administration. It is recommended to prepare the final working solution fresh on the day of use. [8]

Materials:

- **TRC051384 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- 2-Hydroxypropyl- β -cyclodextrin (SBE- β -CD)

Protocol 1: PEG300/Tween-80 Formulation[8] This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.

- Prepare a stock solution of TRC051384 in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final injection solution, add the solvents sequentially in the following ratio:
 - 10% DMSO: Add 100 μ L of the DMSO stock solution.
 - 40% PEG300: Add 400 μ L of PEG300 and mix thoroughly.
 - 5% Tween-80: Add 50 μ L of Tween-80 and mix until the solution is homogenous.
 - 45% Saline: Add 450 μ L of sterile saline to reach the final volume of 1 mL.

- Vortex thoroughly. If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.[8]

Protocol 2: SBE- β -CD Formulation[8] This formulation also yields a clear solution with a solubility of at least 2.5 mg/mL.

- Prepare a stock solution of TRC051384 in DMSO (e.g., 25 mg/mL).
- Prepare a 20% (w/v) solution of SBE- β -CD in sterile saline.
- To prepare 1 mL of the final injection solution, add the solvents sequentially in the following ratio:
 - 10% DMSO: Add 100 μ L of the DMSO stock solution.
 - 90% SBE- β -CD Solution: Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Vortex thoroughly until the solution is clear.

Protocol: Administration in a Rat Model of Ischemic Stroke

This protocol is based on the study by Mohanan et al., where TRC051384 was administered after inducing focal cerebral ischemia.[4]

Animal Model: Male Sprague-Dawley rats subjected to 2 hours of focal cerebral ischemia via middle cerebral artery occlusion (MCAO).

Dosing and Administration:

- Initiate treatment at 4 or 8 hours after the onset of ischemia.
- Administer an initial intraperitoneal (IP) injection of TRC051384 at a dose of 9 mg/kg.[2]
- Follow with a maintenance dose of 4.5 mg/kg administered via IP injection every 2 hours for a total of 48 hours.[9]

- The control group should receive an equivalent volume of the vehicle using the same administration schedule.
- Monitor animals for neurological disability and survival for at least 7 days. Progression of infarct and edema can be assessed up to 48 hours post-insult using magnetic resonance imaging (MRI).[\[4\]](#)

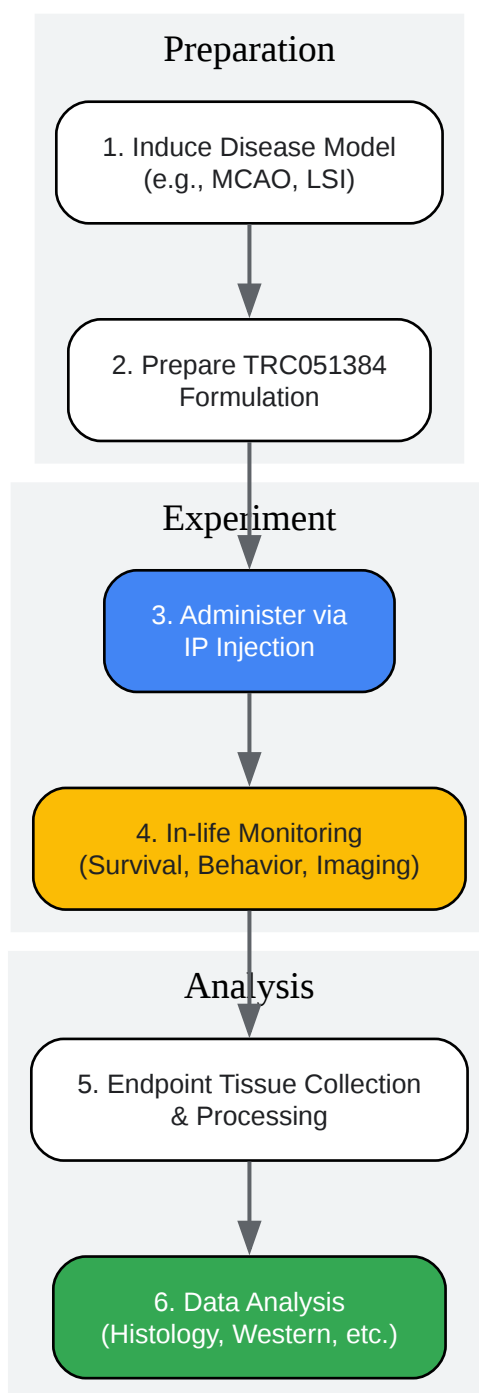
Protocol: Administration in a Mouse Model of Intervertebral Disc Degeneration

This protocol is based on a study investigating the effects of TRC051384 on compression-induced apoptosis in the intervertebral disc.[\[5\]](#)

Animal Model: C57BL/6J mice subjected to surgical lumbar spine instability (LSI) to induce disc degeneration.

Dosing and Administration:

- One week following the LSI operation, begin the treatment regimen.
- Administer TRC051384 via IP injection at a dose of 4.5 mg/kg.
- The control group should be injected intraperitoneally with an equivalent volume of the vehicle.
- Continue the treatment as required by the experimental design. Efficacy can be assessed via histological analysis (e.g., H&E, Safranin O-fast green staining) and immunohistochemistry for markers like cleaved caspase 3 on the lumbar spine tissues.[\[5\]](#)



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Figure 3: General experimental workflow for in vivo studies.

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